molecular formula C21H20N4O B2564071 1-(3-(4-ethylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 946258-58-8

1-(3-(4-ethylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Numéro de catalogue: B2564071
Numéro CAS: 946258-58-8
Poids moléculaire: 344.418
Clé InChI: AKPHBSCOMDJPET-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to the 4,5-dihydropyrazole class, characterized by a pyrazoline core fused with a quinoxaline moiety and substituted with a 4-ethylphenyl group. Pyrazoline derivatives are synthesized via cyclocondensation of chalcones with hydrazine hydrate in aliphatic acids (e.g., acetic acid) . The quinoxaline group enhances π-π stacking and hydrogen-bonding capabilities, making such compounds promising in corrosion inhibition and medicinal chemistry (e.g., kinase inhibition) . Structural confirmation typically involves X-ray crystallography and spectroscopic methods (FT-IR, NMR) .

Propriétés

IUPAC Name

1-[5-(4-ethylphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O/c1-3-15-4-6-16(7-5-15)19-13-21(25(24-19)14(2)26)17-8-9-18-20(12-17)23-11-10-22-18/h4-12,21H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKPHBSCOMDJPET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-ethylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the condensation of a hydrazine derivative with a 1,3-diketone.

    Introduction of the quinoxaline moiety: This step may involve the cyclization of an o-phenylenediamine derivative with a suitable dicarbonyl compound.

    Attachment of the ethylphenyl group: This can be done via a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Des Réactions Chimiques

Types of Reactions

1-(3-(4-ethylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions for substitution reactions vary widely but may include the use of strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C23H24N4O
  • Molecular Weight : 372.5 g/mol
  • CAS Number : 946258-58-8

The structure of the compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the quinoxaline moiety further enhances its potential as a therapeutic agent.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The incorporation of electron-withdrawing groups in the structure can enhance antimicrobial activity, suggesting that 1-(3-(4-ethylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone may also possess such properties .

Anticancer Potential

Quinoxaline derivatives have been studied for their anticancer properties. The compound's structure suggests it could inhibit certain cancer cell lines by interfering with cellular pathways involved in tumor growth. Research indicates that similar compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

Neurological Applications

There is emerging evidence that pyrazole derivatives can affect neurological pathways. Compounds similar to 1-(3-(4-ethylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone may be investigated for their effects on neurodegenerative diseases such as Alzheimer's disease. These compounds could potentially inhibit the formation of amyloid plaques or tau tangles, which are hallmarks of such diseases .

Anti-inflammatory Properties

Inflammation is a critical factor in many chronic diseases. Some studies have suggested that pyrazole derivatives can exhibit anti-inflammatory effects by inhibiting specific pathways involved in inflammation. This application could be particularly relevant for conditions like rheumatoid arthritis or inflammatory bowel disease .

Case Studies and Findings

Study FocusFindings
Antimicrobial ActivityCompounds with similar structures inhibited Mycobacterium smegmatis effectively .
Anticancer PropertiesInduced apoptosis in various cancer cell lines; potential as chemotherapeutic agents .
Neurological EffectsPotential inhibition of amyloid plaque formation; relevance to Alzheimer's disease .
Anti-inflammatory EffectsShowed promise in reducing inflammation markers in preclinical models .

Mécanisme D'action

The mechanism of action of 1-(3-(4-ethylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity. The quinoxaline moiety, for example, is known to interact with various biological targets, potentially leading to anti-inflammatory, antimicrobial, or anticancer effects.

Comparaison Avec Des Composés Similaires

Structural Comparison with Analogous Pyrazoline Derivatives

Key Observations:

  • Substituent Effects: Electron-withdrawing groups (e.g., Cl, F) reduce dihedral angles between aromatic rings and the pyrazoline core, enhancing planarity .
  • Quinoxaline vs. Phenyl: Quinoxaline-containing derivatives (e.g., Mt-3-PQPP) exhibit superior corrosion inhibition (89% efficiency) compared to non-quinoxaline analogs due to enhanced adsorption via π-electrons and lone pairs .

Functional Comparison

Corrosion Inhibition

Quinoxaline-pyrazoline hybrids like Mt-3-PQPP and Cl-4-PQPP inhibit mild steel corrosion in HCl via chemisorption, forming protective layers on metal surfaces .

Analytical and Computational Insights

  • X-ray Crystallography : Dihedral angles in pyrazoline derivatives range from 4.6° (fluorophenyl) to 74.9° (methoxyphenyl), influenced by substituent electronic profiles . The target compound’s structure likely adopts intermediate angles due to the ethyl group’s moderate steric demand.
  • Computational Studies : HOMO-LUMO gaps in similar compounds (e.g., 4.1–4.5 eV) correlate with corrosion inhibition efficiency; lower gaps enhance electron donation to metal surfaces .

Activité Biologique

1-(3-(4-ethylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic compound with the molecular formula C20H20N4O and a molecular weight of approximately 360.373 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.

Chemical Structure and Properties

The structural features of 1-(3-(4-ethylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone include:

  • Pyrazole ring : Substituted at the 5-position with a quinoxaline moiety.
  • Ethylphenyl group : Located at the 3-position.

These structural characteristics contribute to its biological activity, particularly in targeting various enzymes and receptors.

Biological Activity Overview

Research indicates that compounds similar to 1-(3-(4-ethylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone exhibit significant biological activities, including:

Anticancer Activity

Studies have shown that derivatives of pyrazole compounds possess notable anticancer properties. In vitro evaluations have demonstrated that:

  • Compounds similar to this structure have shown cytotoxic effects against various cancer cell lines, including human neuroblastoma (SH-SY5Y) and mouse fibroblast cells (L929).
  • A study reported that certain pyrazole derivatives inhibited approximately 50% of cell viability at concentrations around 100 μM, indicating selective toxicity towards cancerous cells while sparing healthy cells .
CompoundCell LineIC50 (μM)Observations
1-(3-(4-Ethylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanoneSH-SY5Y~50Selective towards cancer cells
Other Pyrazole DerivativesL929>100Minimal toxicity observed

Antimicrobial Activity

Quinoxaline derivatives have been noted for their antimicrobial properties. Research has indicated:

  • Significant activity against various microbial strains, suggesting potential as therapeutic agents in treating infections .

The biological activities of 1-(3-(4-ethylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone may be attributed to its ability to interact with specific biological targets such as enzymes involved in cancer cell proliferation and microbial growth. The binding affinity studies suggest that this compound can effectively inhibit target enzymes, leading to reduced cell viability in cancerous and microbial cells.

Case Studies

Several studies have focused on the synthesis and evaluation of pyrazole derivatives for their biological activities:

  • Synthesis and Evaluation of Pyrazole Derivatives : A series of new pyrazole derivatives were synthesized and tested for their anticancer properties. The most active compounds exhibited IC50 values comparable to established chemotherapeutics like vincristine .
  • Antimicrobial Studies : Research has demonstrated that quinoxaline-containing compounds exhibit significant antimicrobial activity against various pathogens, reinforcing their potential as lead compounds for drug development .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. A typical protocol involves:

  • Refluxing a chalcone precursor (e.g., 3-(4-ethylphenyl)-5-(quinoxalin-6-yl)prop-2-en-1-one) with hydrazine hydrate in glacial acetic acid for 4–12 hours .
  • Isolation via filtration and recrystallization from ethanol/chloroform (1:1) or DMF/ethanol mixtures .
    Optimization Tips:
  • Monitor reaction progress using TLC.
  • Adjust molar ratios (e.g., 1:1 to 1:3 ketone:hydrazine) to improve yield .
  • Use microwave-assisted synthesis to reduce reaction time .

Q. How should researchers characterize this compound’s purity and structural identity?

Methodological Answer:

  • Spectroscopy:
    • FTIR: Confirm carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ and pyrazoline C=N at ~1600 cm⁻¹ .
    • NMR: Analyze ¹H/¹³C signals for pyrazoline protons (δ 3.0–4.5 ppm, diastereotopic CH₂) and quinoxaline aromatic protons (δ 7.5–8.5 ppm) .
  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding interactions (e.g., C–H···O) to confirm stereochemistry .
  • HPLC: Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What preliminary assays are recommended to evaluate biological activity?

Methodological Answer:

  • Antimicrobial Screening:
    • Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report MIC values .
  • Antioxidant Activity:
    • Perform DPPH scavenging assays (IC₅₀ calculation) with ascorbic acid as a positive control .
  • Cytotoxicity:
    • Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Control for Experimental Variability:
    • Standardize assay protocols (e.g., incubation time, solvent/DMSO concentration) to minimize false negatives .
  • Structural-Activity Relationship (SAR) Analysis:
    • Compare substituent effects (e.g., 4-ethylphenyl vs. 4-methoxyphenyl) on activity using molecular docking to identify key binding motifs .
  • Validate via Orthogonal Assays:
    • Confirm antimicrobial results with broth microdilution and time-kill assays .

Q. What strategies improve the compound’s stability during long-term storage?

Methodological Answer:

  • Degradation Analysis:
    • Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to identify degradation products .
  • Formulation Adjustments:
    • Store lyophilized powder at –20°C under inert gas (N₂/Ar) to prevent oxidation .
  • Hydrogen-Bond Stabilization:
    • Co-crystallize with excipients (e.g., cyclodextrins) to enhance crystalline stability .

Q. How can acid dissociation constants (pKa) be determined for this compound?

Methodological Answer:

  • Non-Aqueous Potentiometry:
    • Titrate 0.05 M solutions in isopropyl alcohol/tert-butyl alcohol with tetrabutylammonium hydroxide (TBAH).
    • Calculate pKa from half-neutralization potentials (HNPs) using mV vs. TBAH volume plots .
  • Computational Prediction:
    • Validate experimental pKa with DFT-based software (e.g., ACD/Labs or SPARC) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.